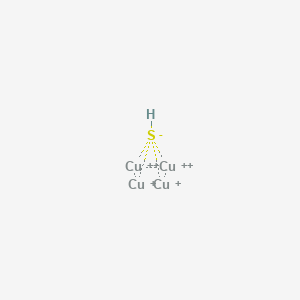
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(6+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mu4-sulfido-quadro-tetracopper(6+) is a mu4-sulfido-quadro-tetracopper.
Applications De Recherche Scientifique
Greenhouse Gas Reduction
The μ-sulfido-tetracopper site in the enzyme nitrous oxide reductase (N2OR) plays a crucial role in converting the greenhouse gas N2O into N2. Research has developed a mixed valent Cu(II)Cu(I)2 cluster bridged by disulfide, modeling the enzyme's active site and providing insights into the process of N2O reduction. This synthetic model opens avenues for understanding and potentially enhancing this environmentally significant reaction (Bar-Nahum et al., 2009).
Structural Analysis and Comparison
A copper(I) complex featuring μ4-sulfido and μ3-thiolato coordination has been compared to other cuprous thiolato/sulfido clusters, including those observed in the copper enzyme nitrous oxide reductase. This research provides structural insights into these complex copper clusters (Lee, Sarjeant, & Karlin, 2006).
Mechanism of Nitrous Oxide Reduction
Density functional theory was used to investigate the mechanism of N2O reduction by the μ4-sulfide-bridged tetranuclear Cu(Z) cluster in nitrous oxide reductase. This study provides a detailed understanding of how this cluster facilitates the reduction process, highlighting the roles of individual copper atoms and the cluster's reaction dynamics (Gorelsky, Ghosh, & Solomon, 2006).
Synthetic Model Development
Research has focused on creating clusters with delocalized mixed-valence [Cu3(μ-S)2]3+ cores to model the tetracopper-sulfide "CuZ" site in nitrous oxide reductase. These models help in understanding the enzyme's function and the role of delocalization in its activity (Brown et al., 2005).
Magnetic Properties and Structural Analysis
The magnetic properties and crystal structure of various copper complexes, including those with μ4-oxo and μ2-chloro coordination, have been studied. These analyses contribute to a deeper understanding of the magnetic behaviors and structural diversity in these copper complexes (Cortés et al., 2006).
Electronic Structure Description
Spectroscopy and density functional calculations have been used to define the electronic structure of the μ4-sulfide bridged tetranuclear CuZ cluster in N2O reductase. This research offers insights into the electronic contribution to N2O reduction, paving the way for understanding and potentially manipulating these processes (Chen et al., 2002).
Propriétés
Nom du produit |
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(6+) |
|---|---|
Formule moléculaire |
Cu4HS+5 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
dicopper;copper(1+);sulfanide |
InChI |
InChI=1S/4Cu.H2S/h;;;;1H2/q2*+1;2*+2;/p-1 |
Clé InChI |
LNHREDKGQDZJTE-UHFFFAOYSA-M |
SMILES canonique |
[SH-].[Cu+].[Cu+].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



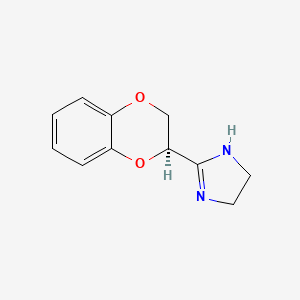
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
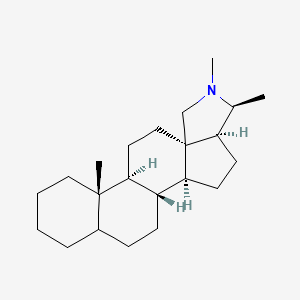
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
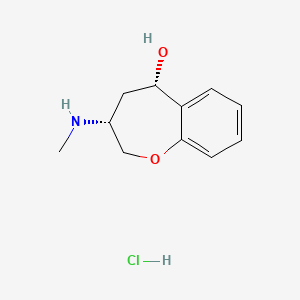
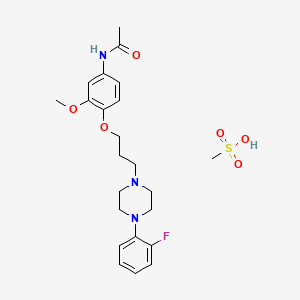
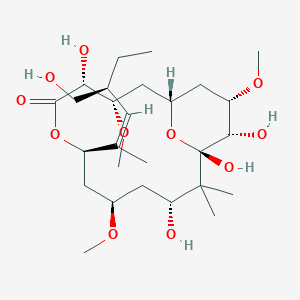
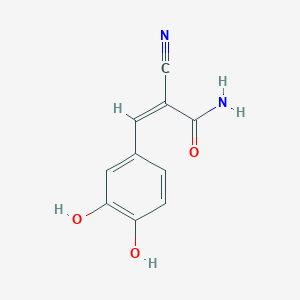
![N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)
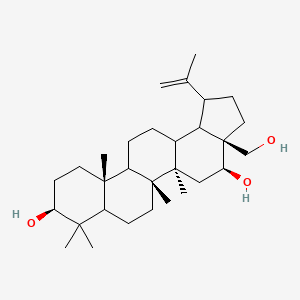
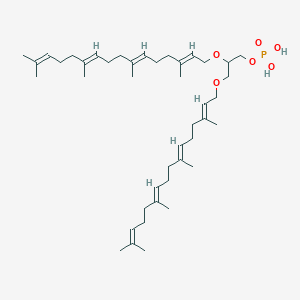
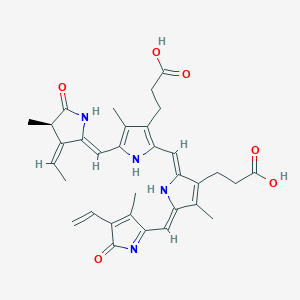
![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)